5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. One common method involves the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Pharmaceutical Research: It is used as a lead compound in drug discovery programs aimed at developing new medications.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Isobutyl Sildenafil: A structural analog of sildenafil with similar pharmacological properties.
Uniqueness
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H37N5O3 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H37N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14,18,21-23,25,27H,4-9,12-13,15H2,1-3H3,(H,26,31) |
InChI Key |
CHVGSOOQDMNMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)N(N1)C |
Origin of Product |
United States |
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